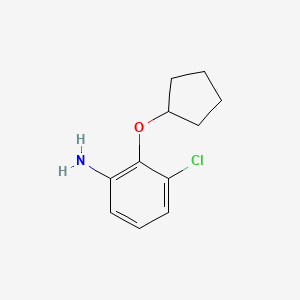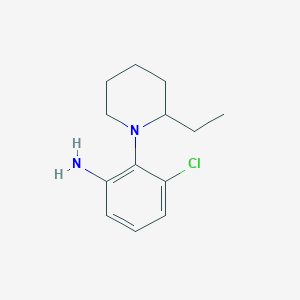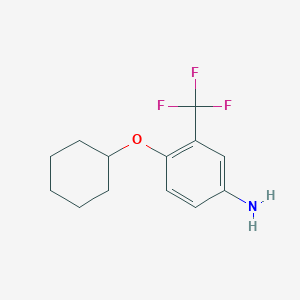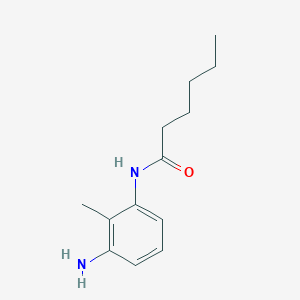
3-Chloro-4-(2-fluorophenoxy)aniline
説明
3-Chloro-4-(2-fluorophenoxy)aniline is a chemical compound with the molecular formula C12H9ClFNO. It has a molecular weight of 237.66 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(2-fluorophenoxy)aniline can be represented by the SMILES notation: C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)F . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
3-Chloro-4-(2-fluorophenoxy)aniline is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Synthesis and Industrial Production
3-Chloro-4-(2-fluorophenoxy)aniline has been the subject of research mainly in the field of synthetic chemistry. For example, a practical synthesis process for a similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, was developed, featuring readily available materials and a robust, less waste-generating process suitable for industrial production (Zhang Qingwen, 2011).
Pharmacological and Biological Studies
In pharmacological research, derivatives of 3-chloro-4-(2-fluorophenoxy)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, have been studied for their inhibitory activity against c-Met kinase. Docking and quantitative structure-activity relationship (QSAR) methods were used to analyze the molecular features contributing to high inhibitory activity, making these compounds relevant in the context of pharmaceutical development (Caballero et al., 2011).
Environmental and Material Science Applications
The compound has also been studied in environmental science. The metabolism of a similar compound, 3-chloro-4-fluoro-aniline, was examined in dogs and rats, providing insights into the environmental and biological fate of such compounds (Baldwin & Hutson, 1980). Additionally, derivatives of 3-chloro-4-(2-fluorophenoxy)aniline were studied for their potential as nonlinear optical (NLO) materials, demonstrating their applicability in optical devices due to their unique electronic and structural properties (Revathi et al., 2017).
Chemistry and Photolysis Studies
In the field of chemistry, studies have focused on the photochemical behavior of halogenated anilines, including 2-halogenoanilines, to understand their photolysis mechanisms in aqueous solutions. This research is significant for understanding the environmental impact and degradation pathways of these compounds (Othmen & Boule, 2000).
Analytical and Material Chemistry
Further research has been conducted on fluorescence quenching of boronic acid derivatives by aniline in alcohols, where 4-fluoro-2-methoxyphenyl boronic acid, a related compound, was studied. This research provides valuable insights into the interaction mechanisms of these compounds, which is crucial for analytical and material chemistry applications (Geethanjali et al., 2015).
Safety and Hazards
This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
将来の方向性
特性
IUPAC Name |
3-chloro-4-(2-fluorophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-7-8(15)5-6-11(9)16-12-4-2-1-3-10(12)14/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMXIDABZOEWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-fluorophenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



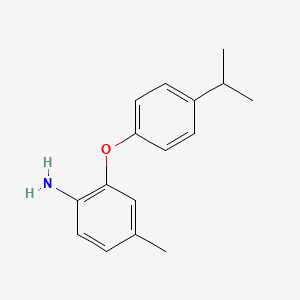
![2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline](/img/structure/B3172576.png)
![5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172583.png)
![N-[3-(2-Amino-4-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172588.png)

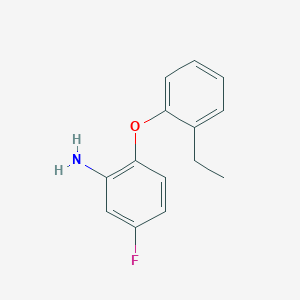
![2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172607.png)
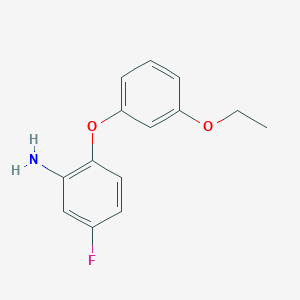
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)
